molecular formula C19H22N2O B1234388 Methuenine CAS No. 63425-00-3

Methuenine

Cat. No. B1234388
CAS RN: 63425-00-3
M. Wt: 294.4 g/mol
InChI Key: GCVROCDNUNQXAD-DFZYWPJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methuenine is a monoterpenoid indole alkaloid.

Scientific Research Applications

Structural Applications in Alkaloids

Methuenine is a naturally occurring alkaloid known for its antimicrobial, anticancer, and anti-HIV activities. It's part of a series of bioactive compounds characterized by an indole fused with a seven-membered carbocyclic ring. Research has focused on the synthesis of cyclohepta[b]indole structural scaffolds, a core structure in these bioactive compounds, including methuenine. This synthesis involves a solvent-free Baylis-Hillman reaction followed by iodine-catalyzed C-alkylation and an intramolecular Heck coupling reaction. Such strategies are crucial in creating structural analogues of the Ervatamine group of indole alkaloid, which includes methuenine (Goswami, Borah, & Phukan, 2015).

Role in RNA Modification

Methuenine also appears in the context of RNA modification, particularly in studies involving the m6A generating METTL3–METTL14–WTAP complex. The modification of RNA by m6A has implications for mRNA stability, turnover, localization, or translation efficiency. This research is fundamental in understanding the broader architecture of RNA interactions and modifications, which are pivotal in numerous biological processes and diseases (Schöller et al., 2018).

Implications in Drug Resistance and Cancer Treatment

Research indicates that methuenine, or closely related compounds, may play a role in drug resistance mechanisms, particularly in glioblastoma treatment. Studies have focused on the methylation status of specific genes and their association with prolonged survival in secondary glioblastomas. Understanding these mechanisms is crucial in designing more effective treatment strategies for aggressive forms of cancer (Eoli et al., 2007).

Educational Applications

Interestingly, methuenine's name appears in educational research, specifically in the context of the Model-Enhanced ThinkerTools (METT) Curriculum. This curriculum focuses on the nature and utility of scientific models, aiming to enhance students' understanding of scientific modeling and inquiry. Although not directly related to the chemical properties of methuenine, this instance highlights the term's presence in diverse scientific discussions (Schwarz & White, 2005).

properties

CAS RN

63425-00-3

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

(3S,7E,8R)-7-ethylidene-5-methyl-5,12-diazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),13,15,17-tetraen-10-one

InChI

InChI=1S/C19H22N2O/c1-3-12-10-21(2)11-13-8-16-14-6-4-5-7-17(14)20-19(16)18(22)9-15(12)13/h3-7,13,15,20H,8-11H2,1-2H3/b12-3-/t13-,15+/m1/s1

InChI Key

GCVROCDNUNQXAD-DFZYWPJISA-N

Isomeric SMILES

C/C=C\1/CN(C[C@@H]2[C@H]1CC(=O)C3=C(C2)C4=CC=CC=C4N3)C

SMILES

CC=C1CN(CC2C1CC(=O)C3=C(C2)C4=CC=CC=C4N3)C

Canonical SMILES

CC=C1CN(CC2C1CC(=O)C3=C(C2)C4=CC=CC=C4N3)C

synonyms

methuenine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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